1-Dodecene homopolymer, hydrogenated, is a synthetic polymer derived from the polymerization of 1-dodecene, a linear alkene. This compound is characterized by its colorless and viscous liquid form, which is odorless or may have a mild odor. It is primarily composed of saturated hydrocarbons resulting from the hydrogenation process that converts unsaturated bonds in the polymer to saturated ones, enhancing its stability and chemical resistance. The compound is classified under various categories, including plastics and rubber, and is recognized for its utility in different industrial applications due to its favorable properties such as low volatility and good thermal stability .
The primary chemical reaction involved in the formation of 1-dodecene homopolymer, hydrogenated, is the polymerization of 1-dodecene followed by hydrogenation. The general reaction can be summarized as follows:
These reactions enhance the thermal and oxidative stability of the polymer, making it suitable for various applications.
The synthesis of 1-dodecene homopolymer, hydrogenated, typically involves two main steps:
These methods allow for precise control over molecular weight and polymer structure.
These compounds share similar properties but differ in chain length and branching characteristics, affecting their physical properties and suitability for specific applications.
Interaction studies on 1-dodecene homopolymer, hydrogenated, primarily focus on its compatibility with other materials used in industrial applications. It has been shown to interact favorably with various polymers and resins without causing degradation or adverse reactions. Additionally, ecotoxicological assessments indicate low toxicity to aquatic organisms, suggesting minimal environmental impact when used correctly .
The viscosity-temperature behavior of 1-Dodecene homopolymer, hydrogenated demonstrates characteristic synthetic lubricant properties with excellent temperature stability [1] [2]. Research conducted using kinematic viscosity testing across the temperature range of 30°C to 110°C reveals a predictable logarithmic decrease in viscosity with increasing temperature [1].
Experimental measurements demonstrate kinematic viscosity values ranging from 12.98 to 46 centistokes at 40°C, decreasing to 3.18 to 20 centistokes at 100°C, depending on the molecular weight distribution of the specific polymer grade [3] [4]. The viscosity index typically ranges between 120 and 140, indicating superior temperature stability compared to conventional mineral oil base stocks [5] [6].
The temperature coefficient of viscosity follows the Walther-American Society for Testing and Materials equation, allowing for accurate viscosity prediction across operational temperature ranges [2]. Studies comparing polyalphaolefin and ester oil viscosity-temperature characteristics demonstrate that the viscosity difference between different grades becomes progressively smaller at elevated temperatures, with convergence occurring above 150°C [2].
Temperature-dependent viscosity measurements reveal that the polymer exhibits Newtonian flow behavior under most operating conditions, with minimal shear rate dependency at temperatures above 40°C [7]. At sub-zero temperatures, the viscosity increases exponentially, following typical synthetic lubricant behavior patterns [7].
The volatility characteristics of 1-Dodecene homopolymer, hydrogenated are primarily controlled by molecular weight distribution and thermal stability [8]. Noack volatility testing according to American Society for Testing and Materials D5800 demonstrates weight loss values ranging from 3% to 19% at 250°C over one hour, with higher molecular weight grades exhibiting significantly lower volatility [8] [9].
Flash point measurements using the Cleveland Open Cup method yield values between 216°C and 288°C, with the specific value dependent on the average molecular weight and the presence of lower molecular weight oligomers [3] [4]. The flash point demonstrates a strong positive correlation with molecular weight, as higher molecular weight fractions contribute to reduced vapor pressure and enhanced thermal stability [10].
Thermogravimetric analysis reveals thermal degradation onset temperatures between 200°C and 250°C under inert atmosphere conditions [11] [12]. The thermal decomposition process occurs primarily through random chain scission mechanisms, producing volatile hydrocarbons and lower molecular weight fragments [11].
Vapor pressure measurements indicate extremely low volatility at ambient temperatures, with vapor pressure values remaining below 1000 Pascal at 150°C [13]. This low volatility profile contributes to excellent high-temperature performance and reduced evaporative losses during extended operation [14] [15].
The shear stability characteristics of 1-Dodecene homopolymer, hydrogenated demonstrate excellent resistance to mechanical degradation under high shear conditions [16] [17]. Shear stability index values typically range from 5 to 15 when tested according to American Society for Testing and Materials D6278 using the Kurt Orbahn method, indicating superior performance compared to conventional polymer viscosity modifiers [16].
Research investigating the shear-thinning behavior of polyalphaolefin base fluids with varying olefin copolymer content reveals temporary viscosity reduction under high shear conditions, followed by rapid recovery upon cessation of shear stress [16]. This temporary shear-thinning behavior is attributed to molecular alignment and chain disentanglement rather than permanent molecular degradation [16].
The viscosity index maintenance during prolonged shearing demonstrates the inherent stability of the hydrogenated polymer structure [17]. Permanent viscosity loss values remain below 5% even after extensive mechanical stress testing, confirming the robust nature of the carbon-carbon backbone structure [16].
Elastohydrodynamic lubrication studies demonstrate that the polymer maintains film-forming capability across a wide range of shear rates and pressures [16]. The relationship between additive content and tribological performance shows that shear characteristics can be precisely tuned through molecular weight distribution control [16].
High-pressure viscosity measurements of 1-Dodecene homopolymer, hydrogenated conducted using diamond anvil cell technology reveal pressure-viscosity coefficients that decrease gradually with increasing pressure and temperature [18] [19]. At 40°C, pressure-viscosity coefficients range from 12.5 to 19.5 gigapascal inverse, decreasing to 7 to 14 gigapascal inverse at 100°C [19].
Temperature dependence studies demonstrate that pressure-viscosity coefficients at 150°C are approximately half the values observed at 40°C for all molecular weight grades [19]. This temperature sensitivity follows predictable patterns that can be modeled using established pressure-viscosity-temperature correlation formulations [19].
The pressure dependence exhibits characteristic convex behavior in logarithmic viscosity versus pressure plots, particularly evident at higher pressures and lower temperatures [18] [19]. This behavior is consistent with free volume theory and demonstrates the polymer's response to increasing molecular density under pressure [18].
Molecular weight effects on pressure-viscosity coefficients show that higher viscosity grades exhibit approximately 1.5 times larger coefficients compared to lower molecular weight variants [19]. This relationship provides valuable data for elastohydrodynamic lubrication calculations and tribological system design [19].